molecular formula C11H22N2O3 B8244777 tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate

tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate

Cat. No.: B8244777
M. Wt: 230.30 g/mol
InChI Key: UXZCIRDVJRWIBO-DTWKUNHWSA-N
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Description

tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate is a chemical compound with a complex structure that includes a pyrrolidine ring, a hydroxymethyl group, and a tert-butyl carbamate group

Preparation Methods

The synthesis of tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the hydroxymethyl and tert-butyl carbamate groups. Common synthetic routes may involve the use of protecting groups, selective functionalization, and purification techniques to achieve the desired product. Industrial production methods would likely optimize these steps for scalability and efficiency.

Chemical Reactions Analysis

tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or a building block for drug development.

    Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the pyrrolidine ring may play crucial roles in its binding to target molecules, influencing its biological activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate can be compared with similar compounds such as:

    tert-Butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)(ethyl)carbamate: This compound has an ethyl group instead of a methyl group, which may affect its chemical properties and reactivity.

    tert-Butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)(propyl)carbamate: The presence of a propyl group introduces additional steric effects and may influence the compound’s behavior in reactions. The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13(4)9-5-8(7-14)12-6-9/h8-9,12,14H,5-7H2,1-4H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZCIRDVJRWIBO-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC(NC1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H]1C[C@H](NC1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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